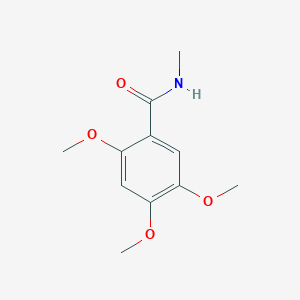

2,4,5-trimethoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

2,4,5-trimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-12-11(13)7-5-9(15-3)10(16-4)6-8(7)14-2/h5-6H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBHJKOOTLMWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxy-N-methylbenzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with N-methylamine. One common method involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of amide synthesis, including the use of coupling reagents and optimization of reaction conditions, are likely to be applied on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

Oxidation: Formation of 2,4,5-trimethoxybenzoic acid or 2,4,5-trimethoxybenzaldehyde.

Reduction: Formation of 2,4,5-trimethoxy-N-methylamine.

Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

2,4,5-Trimethoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the amide functionality play crucial roles in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzamide derivatives allows for tailored biological and chemical properties. Below is a detailed comparison of 2,4,5-trimethoxy-N-methylbenzamide with analogous compounds:

Structural Variations and Physicochemical Properties

Spectral and Crystallographic Data

- NMR Spectroscopy : The N-methyl group in this compound appears as a singlet at δ 3.33 ppm in ¹H NMR. Methoxy protons resonate between δ 3.76–3.90 ppm.

- X-ray Crystallography : In 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, methoxy groups adopt planar (C–O–C–C torsion angles ~0–13°) or perpendicular (103.9°) orientations relative to the aromatic ring, affecting crystal packing via N–H⋯O hydrogen bonds.

Stability and Reactivity

- pH Sensitivity : The amide bond in this compound is stable under neutral conditions but hydrolyzes in strongly acidic or basic media.

- Thermal Stability: Higher melting points (e.g., 191–192°C) compared to non-methylated analogs indicate stronger intermolecular forces (e.g., van der Waals, hydrogen bonding).

Q & A

Q. Critical Factors :

- Temperature : Excess heat can lead to decomposition; reflux conditions must be optimized (e.g., 60–80°C for amidation) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

A combination of techniques ensures structural validation and purity assessment:

- 1H/13C NMR : Identifies methoxy (-OCH3), methylamide (-N-CH3), and aromatic proton environments. For example, methoxy groups resonate at δ 3.7–3.9 ppm in DMSO-d6 .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 294.1212 for C12H16NO4) .

- HPLC : Assesses purity (>95% for biological assays) .

How do environmental factors like pH and temperature affect the stability of this compound?

Basic Research Question

Stability studies reveal:

Q. Methodological Recommendation :

How can computational methods predict the compound's interaction with biological targets?

Advanced Research Question

Density-functional theory (DFT) and molecular docking are widely used:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The Colle-Salvetti correlation-energy formula can model electron density for binding site analysis .

- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., tubulin or kinase enzymes). For example, trimethoxy groups may bind hydrophobic pockets via π-π stacking .

Validation : Pair computational results with SPR (surface plasmon resonance) to quantify binding affinities .

What strategies are used to analyze structure-activity relationships (SAR) for optimizing bioactivity?

Advanced Research Question

SAR studies focus on functional group modifications:

- Methoxy Positioning : 2,4,5- vs. 3,4,5-substitution alters steric hindrance and hydrogen bonding. For instance, 2,4,5-trimethoxy derivatives show enhanced microtubule inhibition compared to 3,4,5 analogs .

- Amide Substitution : Replacing N-methyl with bulkier groups (e.g., cyclopropyl) modulates solubility and target selectivity .

Q. Experimental Design :

- Synthesize analogs via parallel combinatorial chemistry.

- Test cytotoxicity (e.g., IC50 in cancer cell lines) and compare with parent compound .

How can researchers investigate the compound's mechanism of action using in vitro assays?

Advanced Research Question

Key methodologies include:

- Fluorescent Probing : Tag the compound with fluorophores (e.g., FITC) to track cellular uptake and sublocalization via confocal microscopy .

- Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., topoisomerase II) using fluorescence-based ATPase activity kits .

- Kinetic Studies : Use stopped-flow spectroscopy to analyze binding rates with heme proteins (e.g., cytochrome P450) .

Q. Data Interpretation :

- Combine in vitro results with transcriptomic profiling (RNA-seq) to identify downstream pathways affected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.